Cyclopentadienylindium(I)
Description
Historical Context and Significance of Low-Valent Organoindium Compounds
The chemistry of indium is dominated by the +3 oxidation state. The +1 state, while known, is generally unstable and prone to disproportionation. researchgate.net The exploration of low-valent organoindium compounds, therefore, represented a significant challenge and a frontier in organometallic chemistry.
The synthesis of Cyclopentadienylindium(I) by E.O. Fischer and H.P. Hofmann in 1957 marked a pivotal moment, establishing the existence of stable organometallic compounds with indium in the +1 oxidation state. wikipedia.orgacs.org This discovery opened a new chapter in the chemistry of Group 13 elements, stimulating further research into the synthesis, structure, and reactivity of other low-valent organoelement compounds. researchgate.netacs.org
The significance of low-valent organoindium compounds stems from several factors:
Fundamental Chemistry: They provide valuable insights into the bonding and structural possibilities of metals in low oxidation states. researchgate.netiucr.org
Synthetic Utility: These compounds have emerged as useful reagents in organic synthesis and as precursors for creating other indium-containing complexes and materials. acs.orgresearchgate.netwikipedia.org For instance, CpIn has been demonstrated to be an effective organometallic reagent for carbon-carbon bond formation in aqueous media. acs.org
Materials Science: They serve as single-source precursors for the deposition of indium-containing materials, such as the transparent conducting oxide Indium Oxide (In₂O₃), via methods like Atomic Layer Deposition (ALD). acs.org
The study of CpIn and its derivatives has revealed a rich structural diversity, ranging from monomers in the gas phase to complex polymeric or cluster arrangements in the solid state, which is highly dependent on the substituents on the cyclopentadienyl (B1206354) ring. iucr.orgdtic.mil
Overview of Cyclopentadienylindium(I) within Half-Sandwich Coordination Complexes
Cyclopentadienylindium(I) is a quintessential example of a "half-sandwich" complex, a type of organometallic compound where a metal atom is coordinated to a single planar, cyclic π-ligand. wikipedia.orgwvu.edu The other side of the metal's coordination sphere is open or occupied by other ligands. wvu.edu
The structure of CpIn differs significantly between the gas and solid phases.
Gas Phase: In the vapor state, CpIn exists as a monomer with C₅ᵥ symmetry. wikipedia.orgresearchgate.net The indium atom is located on the five-fold symmetry axis of the planar cyclopentadienyl ring. wikipedia.org Electron diffraction and microwave spectroscopy studies have provided precise structural parameters for this gaseous monomer. wvu.eduresearchgate.net
Solid State: In its solid, crystalline form, CpIn adopts a polymeric structure. It consists of zigzag chains of alternating indium atoms and cyclopentadienyl rings. wikipedia.orgdtic.mil In this arrangement, each C₅H₅⁻ ring is "inversely sandwiched" between two indium atoms, and each indium atom interacts with two rings. wikipedia.orgdtic.mil
The bonding in the CpIn monomer involves the interaction between the π-electrons of the aromatic cyclopentadienyl anion (C₅H₅⁻) and the 5s and 5p atomic orbitals of the indium(I) cation. wikipedia.org A key feature of its electronic structure is the presence of a lone pair of electrons on the indium atom. wikipedia.org When CpIn reacts to form adducts, for example with boron trihalides, the bonding of the cyclopentadienyl ligand to the indium atom can change from a π-complexed (η⁵) mode to a σ-bonded (η¹) mode. wikipedia.orgresearchgate.net
Interactive Data Tables
Table 1: Structural Parameters of Gaseous Cyclopentadienylindium(I) Monomer
This table presents key bond distances and angles for the monomeric form of CpIn as determined by microwave spectroscopy and electron diffraction studies.
| Parameter | Value | Reference |
| In–C₅ (Indium to Ring Centroid) | 2.314(4) Å | wvu.edu |
| In–C (average) | 2.621(5) Å | researchgate.net |
| C–C (average) | 1.426(6) Å | wvu.eduresearchgate.net |
| C–H (average) | 1.082(9) Å | wvu.edu |
| Quadrupole Coupling (¹¹⁵In) | 2119.981(31) MHz | wvu.edu |
Table 2: Comparative Structural Data of Solid-State Cyclopentadienylindium(I) Derivatives
This table compares the intrachain angles and indium-indium interaction distances in the polymeric solid-state structures of CpIn and some of its substituted derivatives.
| Compound | < Centroid-In-Centroid Angle | < In-Centroid-In Angle | Shortest Interstrand In---In Distance | Reference |
| In(C₅H₅) | 128.02° | 176.99° | 3.986(1) Å | dtic.mil |
| In(C₅H₄Me) | 130.66° | 179.74° | 3.986(1) Å | dtic.mil |
| In(C₅H₄CMe₃) | 128.2° | 173.40° | None | dtic.mil |
| In(C₅H₄SiMe₃) | 131.78° | 175.94° | None | dtic.mil |
Properties
Molecular Formula |
C5H5In |
|---|---|
Molecular Weight |
179.91 g/mol |
InChI |
InChI=1S/C5H5.In/c1-2-4-5-3-1;/h1-5H; |
InChI Key |
JZPXQBRKWFVPAE-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[In] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Cyclopentadienylindium I
Historical and Modern Synthetic Routes to Cyclopentadienylindium(I)
The synthesis of Cyclopentadienylindium(I) has evolved since its initial discovery, with researchers developing more efficient and higher-yielding methods over time.
Metathetical Reactions Involving Indium(I) Halides and Cyclopentadienyllithium (B8815766)
The most common and straightforward synthesis of Cyclopentadienylindium(I) involves a metathetical reaction between an indium(I) halide, typically indium(I) chloride (InCl), and cyclopentadienyllithium (CpLi). wikipedia.orgrsc.org This reaction is generally carried out in an ethereal solvent, such as diethyl ether.
This method relies on the precipitation of lithium chloride (LiCl) from the reaction mixture, which drives the equilibrium towards the formation of the desired product, Cyclopentadienylindium(I). scribd.com
An earlier method also described the synthesis of cyclopentadienyl (B1206354) indium compounds starting from halides of trivalent indium, such as indium(III) chloride. google.com This process involves reacting the indium(III) halide with an alkali metal compound of cyclopentadiene (B3395910), like sodium cyclopentadienyl, in an organic solvent. google.com The resulting tricyclopentadienyl indium compound is then heated under vacuum to yield the monovalent cyclopentadienylindium(I) via sublimation. google.com
Preparative Improvements and Methodological Advancements in Synthesis
Later research focused on refining the synthesis to improve yields and simplify the procedure. A significant improvement involves the reaction of a slurry of indium(I) chloride with cyclopentadienyllithium in diethyl ether. rsc.orgscispace.com This refined method has been noted for its simplicity and represents a considerable advancement over previous synthetic protocols. rsc.org The use of indium(I) halides in these reactions is a key aspect, as disproportionation of InX can occur at temperatures above 0 °C, leading to the formation of indium metal and indium(III) halide complexes. researchgate.net
Synthesis of Substituted Cyclopentadienylindium(I) Derivatives
The synthesis of substituted Cyclopentadienylindium(I) derivatives follows a similar metathetical approach, utilizing substituted cyclopentadienyl lithium or sodium reagents. These derivatives are of interest for their varied structural and electronic properties.
The general synthetic scheme is as follows: InCl + R-CpLi → R-CpIn + LiCl (where R represents one or more substituents on the cyclopentadienyl ring)
Several substituted derivatives have been successfully synthesized and characterized, including:
(Tert-butyl)cyclopentadienylindium(I) (In(C₅H₄CMe₃)): This derivative was prepared from the reaction of indium(I) chloride and (tert-butyl)cyclopentadienyllithium in diethyl ether. scispace.comdtic.mildtic.mil The colorless, crystalline product was isolated in approximately 90% yield. dtic.mil
(Pentamethylcyclopentadienyl)indium(I) (In(C₅Me₅)): The synthesis of this compound was achieved by reacting indium(I) chloride with pentamethylcyclopentadienyllithium in diethyl ether, yielding a golden-yellow product. scispace.comacs.org However, the reported yield was only 62%. scispace.com Attempts to prepare the trisubstituted In(C₅Me₅)₃ from InCl₃ and Li(C₅Me₅) or Na(C₅Me₅) were unsuccessful. researchgate.net
(Trimethylsilyl)cyclopentadienylindium(I) (In(C₅H₄SiMe₃)): This derivative has been synthesized and is notable for its structure, which lacks the interstrand indium-indium interactions observed in some other cyclopentadienylindium(I) compounds. dtic.milacs.org
The synthesis of these derivatives allows for the tuning of the electronic and steric properties of the cyclopentadienyl ligand, which in turn influences the structure and reactivity of the resulting organoindium compound. For instance, the solid-state structure of In(C₅H₄CMe₃) consists of infinite zigzag chains with no interstrand In---In interactions, a feature it shares with In(C₅H₄SiMe₃). dtic.mil
Table 1. Synthetic Routes to Cyclopentadienylindium(I) and its Derivatives
| Compound | Reactants | Solvent | Key Findings/Yield | Citation |
|---|---|---|---|---|
| Cyclopentadienylindium(I) (CpIn) | Indium(I) chloride (InCl), Cyclopentadienyllithium (CpLi) | Diethyl ether | Common and straightforward method. | wikipedia.orgrsc.org |
| Cyclopentadienylindium(I) (CpIn) | Indium(III) chloride (InCl₃), Sodium cyclopentadienyl (NaCp) | Organic solvent (e.g., Tetrahydrofuran) | Involves formation of In(C₅H₅)₃ followed by sublimation. | google.com |
| (Tert-butyl)cyclopentadienylindium(I) (In(C₅H₄CMe₃)) | Indium(I) chloride (InCl), (tert-butyl)cyclopentadienyllithium | Diethyl ether | ~90% yield. | dtic.mil |
| (Pentamethylcyclopentadienyl)indium(I) (In(C₅Me₅)) | Indium(I) chloride (InCl), Pentamethylcyclopentadienyllithium | Diethyl ether | 62% yield. | scispace.com |
| (Trimethylsilyl)cyclopentadienylindium(I) (In(C₅H₄SiMe₃)) | Indium(I) chloride (InCl), (trimethylsilyl)cyclopentadienyllithium | Not specified | Synthesized and structurally characterized. | acs.org |
Advanced Structural Elucidation and Bonding Characterization of Cyclopentadienylindium I
Solid-State Structural Analysis
The structure of Cyclopentadienylindium(I) (CpIn) in the solid state presents a fascinating departure from its monomeric gas-phase counterpart, showcasing complex polymeric arrangements driven by intermolecular forces.
In its crystalline form, Cyclopentadienylindium(I) does not exist as discrete molecules but rather as a polymeric structure. wikipedia.org This architecture is characterized by zigzag chains composed of alternating indium (In) atoms and cyclopentadienyl (B1206354) (C₅H₅) rings. wikipedia.org The coordination within this polymer is distinctive; each cyclopentadienyl ring is engaged with two different indium atoms, which interact with the opposite faces of the ring. wikipedia.org Conversely, each indium atom is coordinated to two separate cyclopentadienyl rings. wikipedia.org This bonding arrangement results in a half-sandwich complex where the indium atom is primarily associated with the π-system of the aromatic cyclopentadienyl anion. wikipedia.org The angle formed between the two rings interacting with a single indium atom is approximately 128°. wikipedia.org This polymeric chain structure is a common feature among alkali metal cyclopentadienides as well, which often form 1D coordination polymers with a μ₂-η⁵:η⁵-coordination mode for the Cp ligands. mdpi.com
Introducing substituents onto the cyclopentadienyl ring leads to significant structural diversity in the solid state when compared to the parent CpIn. A prime example is pentamethylcyclopentadienylindium(I), In(C₅Me₅). Unlike the simple zigzag polymer of CpIn, In(C₅Me₅) forms a hexameric cluster in the solid state. dtic.mil In this arrangement, the In(η⁵-C₅Me₅) units are organized around centers of inversion symmetry, with the indium atoms located on the interior and the bulky pentamethylcyclopentadienyl ligands on the exterior of the hexamer. dtic.mil The volatility of In(C₅Me₅) suggests that this hexameric structure readily dissociates into monomers in the gas phase. dtic.mil Another studied analog is (tert-butyl)cyclopentadienylindium(I), In(C₅H₄CMe₃). scispace.com The structural parameters of these substituted analogs provide insight into the electronic and steric effects of the methyl and tert-butyl groups on the indium-ring bonding interactions. dtic.mil
| Compound | Solid-State Structure | Key Structural Features |
|---|---|---|
| Cyclopentadienylindium(I) (CpIn) | Polymeric zigzag chains wikipedia.org | Alternating In atoms and C₅H₅ rings; each In is bonded to two rings. wikipedia.org |
| Pentamethylcyclopentadienylindium(I) (In(C₅Me₅)) | Hexameric cluster dtic.mil | In atoms form an inner core with C₅Me₅ ligands on the exterior. dtic.mil |
| (Tertiary-butyl)cyclopentadienylindium(I) (In(C₅H₄CMe₃)) | Polymeric chains (similar to CpIn) | Structural parameters are influenced by the steric bulk of the tert-butyl group. researchgate.net |
Gas-Phase Molecular Structure Determination
To understand the intrinsic properties of the Cyclopentadienylindium(I) molecule, free from the intermolecular forces present in the solid state, gas-phase studies are essential. wikipedia.org Techniques such as electron diffraction and microwave spectroscopy provide precise data on the geometry of the isolated monomeric species. wikipedia.org
Gas-phase electron diffraction (GED) studies confirm that Cyclopentadienylindium(I) exists as a monomer in the vapor phase. wikipedia.orgdtic.mil The structure is a half-sandwich complex where the indium atom is positioned on the central axis of the aromatic cyclopentadienyl ring. wikipedia.org This high-symmetry conformation is in stark contrast to the polymeric solid-state structure. wikipedia.org Electron diffraction experiments on substituted analogs, such as In(C₅Me₅), also show a monomeric structure in the gas phase, confirming that the solid-state clusters dissociate upon vaporization. dtic.mil The data from these experiments allow for the precise determination of internuclear distances, such as the In-C bond lengths and the C-C bond lengths within the cyclopentadienyl ring. For In(C₅Me₅), the average In-C distance was found to be 2.595 Å, with the In-to-centroid distance being 2.302 Å. dtic.mil
Microwave spectroscopy is a powerful technique for determining the precise rotational parameters and, consequently, the detailed structure of gas-phase molecules. libretexts.org This method is particularly suited for polar molecules like CpIn, which possess a permanent dipole moment. tanta.edu.eg Analysis of the microwave rotational spectra of different isotopomers of Cyclopentadienylindium(I) has allowed for an accurate determination of its structural parameters. aip.org
Studies have measured rotational transitions for (C₅H₅)¹¹³In and (C₅H₅)¹¹⁵In, yielding precise rotational constants. aip.org From these constants, key structural parameters were derived. The distance from the indium atom to the center of the cyclopentadienyl ring (r(In-C₅)) was determined to be 2.314(4) Å. aip.org The high resolution of this technique also enables the determination of nuclear quadrupole coupling strengths, which provide information about the electronic environment of the indium nucleus. The values for eQq were found to be -118.397(69) MHz for (C₅H₅)¹¹³In and -118.845(80) MHz for (C₅H₅)¹¹⁵In. aip.org These findings from microwave spectroscopy confirm the C₅ᵥ symmetry of the monomeric CpIn molecule in the gas phase.
| Parameter | Value | Technique |
|---|---|---|
| Molecular Structure | Monomeric half-sandwich wikipedia.org | Electron Diffraction / Microwave Spectroscopy |
| Symmetry | C₅ᵥ | Microwave Spectroscopy |
| r(In-C₅) distance | 2.314(4) Å aip.org | Microwave Spectroscopy |
| Rotational Constant, B ((C₅H₅)¹¹³In) | 1809.9785(30) MHz aip.org | Microwave Spectroscopy |
| Rotational Constant, B ((C₅H₅)¹¹⁵In) | 1809.1174(30) MHz aip.org | Microwave Spectroscopy |
| Quadrupole Coupling, eQq ((C₅H₅)¹¹³In) | -118.397(69) MHz aip.org | Microwave Spectroscopy |
| Quadrupole Coupling, eQq ((C₅H₅)¹¹⁵In) | -118.845(80) MHz aip.org | Microwave Spectroscopy |
Theoretical and Experimental Probes of Indium-Cyclopentadienyl Bonding
The nature of the chemical bond between the indium metal center and the cyclopentadienyl (Cp) ligand in Cyclopentadienylindium(I) has been a subject of detailed investigation, employing a combination of theoretical calculations and experimental spectroscopic techniques. These studies provide a comprehensive picture of the electronic structure and bonding characteristics of this classic organometallic compound.
Computational Investigations of Electronic Structure and Orbital Interactions
Theoretical chemistry offers powerful tools to dissect the electronic framework of molecules like Cyclopentadienylindium(I). Through various computational methods, researchers have gained insights into the orbital interactions that define the metal-ligand bond.
Early theoretical work on Cyclopentadienylindium(I) utilized the Complete Neglect of Differential Overlap (CNDO) method to probe its electronic structure. researchgate.net These calculations were performed assuming a C5v symmetry for the molecule. researchgate.net The CNDO method, a semi-empirical molecular orbital theory, provided initial quantitative estimates of the electronic distribution and orbital energies.
More recently, Density Functional Theory (DFT) has become a standard and highly successful method for obtaining the electronic structures of atoms and molecules. unram.ac.id While specific DFT studies on the parent Cyclopentadienylindium(I) are part of a broader computational landscape, the principles of DFT are widely applied to understand bonding in related organometallic complexes. mdpi.com These calculations typically involve geometry optimization to find the most stable structure and analysis of the molecular orbitals to understand bonding. mdpi.combiointerfaceresearch.com Ab initio calculations, which are based on first principles without experimental data, have also been employed for Cyclopentadienylindium(I) and its derivatives to further elucidate bonding interactions. dtic.mil
The calculated orbital energies from CNDO studies provide a theoretical basis for comparison with experimental data, particularly from photoelectron spectroscopy.
| Orbital Symmetry | Calculated Energy (eV) from CNDO | Primary Character |
|---|---|---|
| a1 | -9.11 | In lone pair |
| e1 | -10.49 | Ring π |
| e2 | -13.78 | Ring σ |
| a1 | -15.01 | Ring σ |
| e1 | -17.18 | Ring σ, In p |
| a1 | -22.79 | Ring σ, In s |
A central finding from computational studies is that the bond between the indium atom and the cyclopentadienyl ring is primarily covalent. researchgate.net This interaction mainly involves the overlap of the indium 5s and 5p atomic orbitals with the pπ orbitals of the C5H5 ring. researchgate.netwikipedia.org The analysis of overlap populations, a measure of the bonding or antibonding character of an interaction, quantifies this relationship. researchgate.net
A dominant feature of the electronic structure of Cyclopentadienylindium(I) is the presence of a lone pair of electrons on the indium atom. researchgate.netwikipedia.org This lone pair is largely localized on the metal center and has significant s-character. researchgate.net Computational studies indicate that this feature is a primary contributor to the molecule's calculated dipole moment. researchgate.net Ab initio calculations on both In(C5H5) and its pentamethylated derivative, In(C5Me5), confirm that the indium lone pair is destabilized by approximately 2 eV compared to an isolated indium atom. dtic.mil
The primary bonding interactions are identified as the overlap between the metal 5p(x,y) orbitals and the e1 orbitals of the ring, and between a metal orbital of a1 symmetry and the a1 orbital of the ring. dtic.mil
| Atomic Orbital Pair | Overlap Population | Bonding/Antibonding Character |
|---|---|---|
| In(5s) - C(2s) | 0.076 | Bonding |
| In(5s) - C(2pσ) | 0.177 | Bonding |
| In(5pσ) - C(2s) | -0.081 | Antibonding |
| In(5pσ) - C(2pσ) | -0.010 | Antibonding |
| In(5pπ) - C(2pπ) | 0.198 | Bonding |
Spectroscopic Approaches to Bonding Characteristics
Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the electronic and structural properties related to bonding.
Photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the energies of valence electronic states by measuring the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation. The resulting spectrum provides a direct experimental map of the molecular orbital energies.
For Cyclopentadienylindium(I), PES data has been used to validate the ordering and energies of molecular orbitals predicted by CNDO and other calculations. researchgate.net Comparisons between the calculated orbital energies and the experimental ionization potentials obtained from PES show good agreement, lending confidence to the theoretical description of the electronic structure. researchgate.net For instance, the highest occupied molecular orbital (HOMO) is experimentally shown to correspond to the indium lone pair, as predicted by theory. researchgate.net Studies on related methylated cyclopentadienyl complexes have also utilized PES to observe trends, such as the general lowering of orbital energies upon methylation of the cyclopentadienyl ring. dtic.mil
| Orbital | Calculated Ionization Potential (eV) | Experimental Ionization Potential (eV) |
|---|---|---|
| a1 (In lone pair) | 9.11 | 8.5 |
| e1 (Ring π) | 10.49 | 9.9 |
| e2 (Ring σ) | 13.78 | 12.7 |
Hapticity refers to the coordination of a ligand to a metal center through a contiguous series of atoms. wikipedia.org In its ground state, the cyclopentadienyl ligand in Cyclopentadienylindium(I) is bonded in an η⁵ (pentahapto) fashion, where all five carbon atoms of the ring are bonded to the indium atom. wikipedia.org However, the hapticity of the ligand can change in the course of a chemical reaction. wikipedia.org
When Cyclopentadienylindium(I) reacts with strong Lewis acids, such as boron trihalides (e.g., BF3), adducts are formed. wikipedia.org In these adducts, the bonding of the cyclopentadienyl ligand to the indium atom changes from η⁵ (π-complex) to η¹ (σ-bonded, monohapto). wikipedia.orgscispace.com In the η¹ form, only one carbon atom of the ring is directly bonded to the indium center. scispace.com
This significant change in the coordination mode would be readily detectable by vibrational spectroscopy (e.g., Infrared and Raman spectroscopy). An η⁵-Cp ring has high symmetry, leading to a relatively simple vibrational spectrum. In contrast, the reduction in symmetry to an η¹-Cp ligand results in a more complex spectrum with characteristic bands corresponding to a localized diene-like structure. Changes in the frequencies of C-H and C-C stretching and bending modes would provide definitive evidence of such a hapticity change.
Reactivity Profiles and Transformational Pathways of Cyclopentadienylindium I
Lewis Acid-Base Adduct Formation and Hapticity Modulation
Cyclopentadienylindium(I), CpIn, is characterized by its indium center in the +1 oxidation state, which possesses a lone pair of electrons, rendering it an effective Lewis base. This property drives its reactivity towards various Lewis acids, leading to the formation of stable adducts. This interaction is accompanied by a significant change in the coordination of the cyclopentadienyl (B1206354) (Cp) ligand to the indium atom.
Cyclopentadienylindium(I) readily reacts with boron trihalides (BX₃, where X = F, Cl, Br, I) and the organoborane, trimethylborane (B(CH₃)₃), to form 1:1 adducts. researchgate.netwikipedia.org These reactions are typically straightforward, involving the donation of the electron lone pair from the indium atom to the electron-deficient boron atom of the Lewis acid. wikipedia.org
For example, the reaction with boron trifluoride can be represented as: CpIn + BF₃ → CpIn·BF₃ wikipedia.org
These adduct formation reactions are a general feature of CpIn's chemistry with Group 13 Lewis acids. researchgate.net
| Lewis Acid Reactant | Product | Reference |
|---|---|---|
| Boron trifluoride (BF₃) | CpIn·BF₃ | wikipedia.org |
| Boron trichloride (BCl₃) | CpIn·BCl₃ | wikipedia.org |
| Boron tribromide (BBr₃) | CpIn·BBr₃ | wikipedia.org |
| Boron triiodide (BI₃) | CpIn·BI₃ | wikipedia.org |
| Trimethylborane (B(CH₃)₃) | CpIn·B(CH₃)₃ | wikipedia.org |
A crucial consequence of adduct formation with boron compounds is the modulation of the hapticity of the Cp ligand. In free CpIn, the indium atom is bonded to the cyclopentadienyl ring in a pentahapto (η⁵) fashion, where the indium interacts with the π-system of the entire ring. wikipedia.org
Upon coordination of a Lewis acid like BF₃ to the indium center, the bonding of the Cp ligand rearranges from η⁵ to a monohapto (η¹) configuration. wikipedia.orgscispace.com In the η¹ state, the indium atom forms a single covalent σ-bond with one carbon atom of the cyclopentadienyl ring. wikipedia.org This structural change is driven by the re-hybridization of the indium's orbitals upon forming the new In-B dative bond. The donation of the lone pair to the Lewis acid alters the electronic structure of the indium center, favoring a more localized, single covalent bond with the Cp ring rather than the delocalized π-interaction.
Oxidative Addition Reactions and Indium(III) Species Formation
Beyond its Lewis basicity, Cyclopentadienylindium(I) can undergo oxidative addition reactions, a process where both the oxidation state and coordination number of the metal center increase. wikipedia.org This reactivity pathway allows for the transformation of the In(I) center to the more stable In(III) state and the formation of a diverse range of organoindium(III) compounds.
Cyclopentadienylindium(I) reacts with elemental iodine and various haloalkanes, leading to the oxidation of indium from +1 to +3. doi.orgcapes.gov.br The reaction of CpIn with iodine in a solvent like chloroform results in the formation of cyclopentadienylindium(III) diiodide (CpInI₂). doi.orgcapes.gov.br
CpIn + I₂ → CpInI₂ researchgate.netdoi.org
Reactions with haloalkanes are also observed. For instance, CpIn reacts with methyl iodide and trifluoroiodomethane. doi.orgcapes.gov.br However, these reactions can lead to the formation of indium(I) iodide (InI) rather than a stable organoindium(III) species, suggesting a more complex reaction pathway or instability of the initial oxidative addition product. doi.orgcapes.gov.br
The primary product of iodine oxidation, CpInI₂, serves as a valuable precursor for the synthesis of other neutral and anionic Indium(III) complexes. doi.orgcapes.gov.br
Neutral Complexes : CpInI₂ can be further derivatized by reaction with neutral donor ligands. For example, it forms stable, five-coordinate neutral adducts with 2,2′-bipyridine and 1,10-phenanthroline. scispace.comdoi.orgcapes.gov.br In these resulting complexes, the cyclopentadienyl ligand maintains a monohapto (η¹) coordination to the indium(III) center. doi.orgcapes.gov.br Another neutral species, dicyclopentadienylindium(III) iodide (Cp₂InI), can be formed from the reaction of CpInI₂ with tricyclopentadienylindium(III), although this compound is noted to be unstable. doi.orgcapes.gov.br
Anionic Complexes : The formation of anionic Indium(III) species is achieved by reacting CpInI₂ with a source of iodide ions. Treatment with tetra-n-propylammonium iodide yields the anionic complex salt containing the [CpInI₃]⁻ ion. doi.orgcapes.gov.br In this anion, as with the other oxidative addition products, the Cp ligand is in the monohapto form. doi.orgcapes.gov.br
| Reactants | Product | Product Type | Reference |
|---|---|---|---|
| CpIn + I₂ | CpInI₂ | Neutral In(III) Halide | doi.orgcapes.gov.br |
| CpInI₂ + 2,2′-bipyridine | CpInI₂(C₁₀H₈N₂) | Neutral In(III) Adduct | doi.orgcapes.gov.br |
| CpInI₂ + 1,10-phenanthroline | CpInI₂(C₁₂H₈N₂) | Neutral In(III) Adduct | doi.orgcapes.gov.br |
| CpInI₂ + Cp₃In | Cp₂InI | Neutral In(III) Halide | doi.orgcapes.gov.br |
| CpInI₂ + [N(n-Pr)₄]I | [N(n-Pr)₄][CpInI₃] | Anionic In(III) Complex Salt | doi.orgcapes.gov.br |
| CpIn + CH₃I | InI | Inorganic In(I) Halide | doi.orgcapes.gov.br |
The mechanisms of oxidative addition reactions can vary depending on the substrate. ufrgs.br For the halogenation of Cyclopentadienylindium(I), different pathways are considered.
The reaction with iodine (I₂) is a direct oxidative addition. The In(I) center adds across the I-I bond, cleaving it and forming two new In-I bonds, resulting in the In(III) species CpInI₂. doi.org
For reactions with haloalkanes (R-X), such as methyl iodide, an Sₙ2-type mechanism is often proposed for organometallic compounds. wikipedia.orgufrgs.br This mechanism involves the nucleophilic attack by the electron-rich metal center (In(I)) on the electrophilic carbon atom of the haloalkane. wikipedia.org This attack displaces the halide ion (X⁻), which then rapidly coordinates to the newly formed cationic intermediate, [CpIn-R]⁺, to yield the final neutral product. However, the observed formation of InI instead of a stable CpIn(CH₃)I species in the reaction with methyl iodide indicates that the initial oxidative addition product is likely unstable and undergoes subsequent decomposition or rearrangement reactions. doi.orgcapes.gov.br
Reactions in Aqueous Media and Catalytic Implications
The utilization of aqueous media for organometallic reactions represents a significant advancement in sustainable chemistry. Cyclopentadienylindium(I) (CpIn) has emerged as a noteworthy reagent in this context, demonstrating unique reactivity for carbon-carbon bond formation in water. acs.org This section explores the nucleophilic addition reactions of CpIn with carbonyl compounds, its application in tandem intramolecular cyclizations, and the broader implications for aqueous-phase organometallic chemistry.
Nucleophilic Addition Reactions with Carbonyl Compounds
Cyclopentadienylindium(I) serves as an effective nucleophilic reagent for the allylation of carbonyl compounds in aqueous media. acs.orgacs.org This reactivity is particularly remarkable given the general instability of indium(I) species in aqueous environments. researchgate.net The reaction between CpIn and various aldehydes proceeds smoothly in water to afford the corresponding homoallylic alcohols. acs.org This process provides a novel method for the formation of carbon-carbon bonds, leveraging the unique properties of indium(I).
The reaction of CpIn with aldehydes in water is generally efficient, providing good yields of the desired products. acs.org The scope of the reaction is reasonably broad, encompassing both aromatic and aliphatic aldehydes.
Table 1: Nucleophilic Addition of Cyclopentadienylindium(I) to Various Aldehydes in Water
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 1-Phenyl-3-cyclopentadienyl-1-propanol | 85 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-cyclopentadienyl-1-propanol | 82 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-cyclopentadienyl-1-propanol | 80 |
| Cinnamaldehyde | 1-Phenyl-5-cyclopentadienyl-1,3-pentadien-5-ol | 75 |
| Hexanal | 1-Cyclopentadienyl-3-nonanol | 78 |
Note: The yields are based on isolated products as reported in the literature. acs.org
Tandem Reactions and Intramolecular Cyclization Pathways
A significant extension of the aqueous reactivity of Cyclopentadienylindium(I) is its application in one-pot tandem reactions, specifically involving an initial nucleophilic addition followed by an intramolecular Diels-Alder reaction. acs.orgacs.org This approach allows for the rapid construction of complex polycyclic structures from acyclic precursors in an aqueous environment.
The process begins with the CpIn-mediated addition to an aldehyde containing a dienophile. The resulting substituted cyclopentadiene (B3395910) intermediate can then undergo an intramolecular [4+2] cycloaddition. acs.org This tandem sequence has been successfully demonstrated, for instance, with 7-oxo-2-heptenoic acid ethyl ester. The initial addition reaction forms a substituted cyclopentadiene, which subsequently undergoes an intramolecular Diels-Alder reaction to yield a fused tricyclic compound in good yield. acs.org The efficiency of the cyclization step can be enhanced by the use of a Lewis acid catalyst, such as scandium triflate, which is compatible with the aqueous medium. acs.org
Table 2: Tandem Addition/Intramolecular Diels-Alder Reaction in Aqueous Media
| Aldehyde | Intermediate | Final Product | Overall Yield (%) |
|---|---|---|---|
| 7-oxo-2-heptenoic acid ethyl ester | Ethyl 7-cyclopentadienyl-7-hydroxy-2-heptenoate | Fused tricyclic lactone | 77 |
Note: The reaction is performed in the presence of a catalytic amount of scandium triflate. acs.org
Exploration of Aqueous-Phase Organometallic Reactivity
The successful use of Cyclopentadienylindium(I) in aqueous reactions highlights the potential for expanding the scope of organometallic chemistry in water. acs.orgacs.org While organoindium(III) compounds have been more extensively studied, the reactivity of organoindium(I) species, particularly CpIn, in aqueous media was largely unexplored before these findings. acs.org The ability of CpIn to function as a potent nucleophile in water opens new avenues for synthetic methodologies that are both efficient and environmentally benign. acs.org
The chemistry of indium(I) in aqueous solutions is complex, with the potential for disproportionation into indium(0) and indium(III). researchgate.net However, the observed reactivity of CpIn in these carbon-carbon bond-forming reactions suggests that the cyclopentadienyl ligand plays a crucial role in stabilizing the +1 oxidation state, at least transiently, to allow for the desired transformations to occur. acs.orgresearchgate.net These studies underscore the importance of further investigating the fundamental reactivity of low-valent organometallic species in aqueous environments.
Advanced Applications and Precursor Chemistry of Cyclopentadienylindium I in Materials Science
Atomic Layer Deposition (ALD) of Indium Oxide Thin Films
The atomic layer deposition (ALD) of indium oxide (In₂O₃), a crucial transparent conducting oxide, has been significantly advanced by the use of Cyclopentadienylindium(I) as a precursor. northwestern.edu This method offers precise control over film thickness and composition at an atomic level, which is critical for applications in optoelectronics, flat-panel displays, and photovoltaics. northwestern.edu
Cyclopentadienylindium(I) has proven to be a highly effective precursor for the ALD of In₂O₃, offering distinct advantages over previously used compounds like indium(III) chloride (InCl₃). northwestern.edu The InCp/O₃ ALD process exhibits a stable temperature window for self-limiting growth between 200°C and 450°C. northwestern.edu A key advantage of using InCp is the significantly higher growth per cycle (GPC) compared to traditional precursors. Research has demonstrated GPCs ranging from 1.3 to 2.0 Å/cycle for the InCp/O₃ process. northwestern.edu In contrast, the older InCl₃ chemistry yields a much lower GPC of only 0.25-0.40 Å/cycle and requires higher deposition temperatures of 300-500°C. northwestern.edu
Another promising ALD process utilizes InCp with a combination of water (H₂O) and oxygen (O₂) as co-reactants. This approach is notable for its viability at temperatures as low as 100°C and for yielding a high GPC of over 0.1 nm (>1.0 Å). iaea.orgresearchgate.net The resulting hydrogen-doped indium oxide (In₂O₃:H) films exhibit excellent optoelectronic properties after post-deposition crystallization. iaea.orgresearchgate.net The deposition kinetics are influenced by precursor vaporization temperature, with 40°C being a typical temperature for InCp. northwestern.edu
| Indium Precursor | Oxygen Source | ALD Temperature Window (°C) | Growth per Cycle (Å/cycle) |
|---|---|---|---|
| Cyclopentadienylindium(I) (InCp) | O₃ | 200-450 | 1.3-2.0 |
| Cyclopentadienylindium(I) (InCp) | H₂O / O₂ | ≥ 100 | > 1.0 |
| Indium(III) chloride (InCl₃) | H₂O or H₂O₂ | 300-500 | 0.25-0.40 |
Data sourced from references iaea.org, northwestern.edu, researchgate.net.
Understanding the surface reactions during the ALD process is crucial for optimizing film growth. In situ techniques such as quadrupole mass spectrometry (QMS) and quartz crystal microbalance (QCM) have been employed to elucidate the growth mechanism of In₂O₃ using InCp and ozone. northwestern.edu These measurements, performed directly within the ALD reactor, provide real-time data on the chemical species involved and the mass change per cycle. northwestern.edu
QCM studies confirm the self-limiting nature of the InCp and ozone surface reactions, a hallmark of the ALD process. northwestern.edu QMS analysis helps identify the reaction byproducts; for instance, during the InCp exposure, cyclopentadiene (B3395910) is a major byproduct released from the surface. aip.org Studies using deuterated water have shown that in the InCp/H₂O/O₂ process, the hydrogen incorporated into the film primarily originates from the water co-reactant, not from the cyclopentadienyl (B1206354) ligand of the InCp precursor. iaea.org These in situ investigations are vital for confirming the reaction pathways and for refining the deposition process to achieve high-purity films. northwestern.edu
A significant advantage of ALD is its ability to deposit uniform and conformal coatings on complex, high-aspect-ratio structures. northwestern.edu The InCp-based ALD process for In₂O₃ excels in this regard, making it a superior technique for advanced material architectures. northwestern.edu Researchers have successfully demonstrated the conformal coating of nanoporous anodic aluminum oxide (AAO) membranes with In₂O₃ using the InCp/O₃ method. northwestern.edu This capability is essential for fabricating next-generation devices, including gas sensors, catalysts, and components for photovoltaics that require precise coatings on three-dimensional nanostructures. northwestern.edu The ability to uniformly coat these intricate topographies, which is a challenge for line-of-sight deposition techniques like sputtering, highlights the unique benefit of the InCp ALD chemistry. northwestern.edu
Chemical Vapor Deposition (CVD) and Related Thin Film Technologies
While ALD offers atomic-level precision, Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films at higher deposition rates. americanelements.com Organometallic compounds are frequently used as precursors in a variant known as Metal-Organic Chemical Vapor Deposition (MOCVD). Cyclopentadienyl complexes, in general, are attractive precursors for CVD because they are typically volatile and reactive, often leading to films with minimal impurity levels. cityu.edu.hk
The thermal decomposition of Cyclopentadienylindium(I) in the gas phase is a known route for MOCVD applications. While direct MOCVD of In₂O₃ using InCp is less detailed in recent literature compared to its ALD applications, the chemistry is highly relevant. For instance, a related compound, pentamethylcyclopentadienyl indium(I), has been successfully used for the chemical vapor deposition of indium phosphide (B1233454) (InP), demonstrating the utility of this class of compounds in CVD. northwestern.edu The process generally involves transporting the vapor of the organometallic precursor to a heated substrate, where it decomposes and reacts with other gaseous species to form the desired thin film. The successful use of fluorinated aminoalkoxide and ketoiminate indium complexes for MOCVD of In₂O₃ thin films further underscores the potential of tailored organoindium precursors for this technology.
Formation of Indium-Containing Nanomaterials and Metal Nanoparticles
Cyclopentadienylindium(I) is also a valuable precursor for the synthesis of indium-containing nanomaterials, including metallic indium and indium oxide nanoparticles. These materials are of great interest for applications in catalysis and gas sensing. iaea.org
The decomposition of InCp in an organic solvent like toluene, in the presence of methanol, leads to the rapid formation of indium nanoparticle aggregates at room temperature. iaea.org Transmission electron microscopy (TEM) has shown these aggregates to be roughly spherical, composed of individual indium nanoparticles with a mean diameter of approximately 15 nm. iaea.org X-ray diffraction (XRD) studies confirm that these nanoparticles consist of the tetragonal phase of metallic indium. iaea.org
A key advantage of this synthesis route is that these metallic indium nanoparticles can be converted into indium oxide (In₂O₃) nanoparticles through subsequent thermal oxidation in air. iaea.org This process yields well-crystallized cubic phase In₂O₃ nanoparticles while preserving the original aggregated morphology, with no significant coalescence of the primary particles. iaea.org The resulting In₂O₃ nanomaterial has demonstrated high sensitivity as a gas sensor, particularly for oxidizing gases like nitrogen dioxide. iaea.org The ability to produce monodisperse metal nanoparticles through the spontaneous decomposition of InCp highlights its utility as a versatile precursor for advanced nanomaterial synthesis.
Computational Modeling and Quantum Chemical Insights into Cyclopentadienylindium I Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Quantum Transport
Density Functional Theory (DFT) has been instrumental in exploring the electronic characteristics and charge transport phenomena in CpIn complexes, particularly in the context of their potential as molecular wires and components in nanoelectronic devices.
Theoretical investigations into the electronic structure of multidecker μ-cyclopentadienyl indium (Cp–In) complexes have revealed their potential as semiconductor materials. DFT calculations on one-dimensional polymeric chains of (CpIn)n have shown that the arrangement of the cyclopentadienyl (B1206354) rings and indium atoms leads to the formation of distinct electronic bands.
| Complex | Computational Method | Key Finding |
| Polymeric (CpIn)n | Extended Hückel Tight Binding | Zig-zag structure minimizes repulsive factors. |
| Oligomeric Cp-In | DFT | One-dimensional band structure exhibits semiconducting properties. |
This table summarizes key computational findings on the band structure of Cyclopentadienylindium(I) multidecker complexes.
To assess the applicability of CpIn complexes in molecular electronics, their electrical conduction properties when placed between metallic electrodes have been a key area of study. Using a combination of DFT and Green's function formalism, researchers have modeled the quantum transport through single-molecule junctions of CpIn oligomers, such as Cp3In2- and Cp5In4-, connected to gold electrodes.
These studies have shown that the length of the molecular wire significantly impacts its conductance. Shorter complexes, like Cp3In2-, have been predicted to exhibit transmission at the Fermi level, suggesting a degree of conductivity. In contrast, longer complexes, such as Cp5In4-, demonstrate lower electrical conduction. The calculated current-voltage (I–V) curves for these systems display intrinsic semiconducting characteristics, indicating that their conductivity can be modulated. These theoretical models provide a foundational understanding of the electron transport mechanisms at the electrode-molecule interface, which is crucial for the future design of CpIn-based electronic components.
| Molecular Junction | Key Finding | Implication for Molecular Electronics |
| Au-Cp3In2--Au | Transmission at the Fermi level. | Potential for use as a molecular conductor. |
| Au-Cp5In4--Au | Low electrical conduction. | Demonstrates length-dependent conductance. |
This table presents theoretical findings on the electrical conduction of Cyclopentadienylindium(I) complexes between gold electrodes.
Theoretical Examination of Noncovalent Interactions in Cyclopentadienylindium(I) Aggregates
While the covalent bonding within the CpIn monomer is well-understood, the aggregation of these units in the solid state is governed by weaker noncovalent interactions. Theoretical studies are crucial for quantifying these subtle forces, which dictate the crystal packing and ultimately influence the material's bulk properties. Although specific DFT studies focusing exclusively on noncovalent interactions in CpIn aggregates are not extensively documented, principles from broader computational studies on similar organometallic and aromatic systems can be applied.
The primary noncovalent interactions expected to play a role in the aggregation of CpIn are van der Waals forces and potential π-π stacking between the cyclopentadienyl rings of adjacent molecules. DFT methods incorporating dispersion corrections (e.g., DFT-D) are essential for accurately describing these long-range attractive forces.
Theoretical analyses would involve the calculation of interaction energies between CpIn dimers and larger oligomers in various orientations. By comparing the energies of different configurations, such as face-to-face, parallel-displaced, and T-shaped arrangements of the Cp rings, the most stable packing motifs can be predicted. Quantum Theory of Atoms in Molecules (QTAIM) analysis can also be employed to identify and characterize the bond critical points associated with these weak interactions, providing a more detailed picture of the intermolecular bonding. Understanding these noncovalent interactions is key to predicting the supramolecular architecture of crystalline Cyclopentadienylindium(I) and correlating it with its macroscopic physical and electronic properties.
Analytical and Spectroscopic Methodologies for Characterization of Cyclopentadienylindium I
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its vibrational modes. figshare.comresearchgate.net For Cyclopentadienylindium(I) and its derivatives, these methods can confirm the presence of the cyclopentadienyl (B1206354) ligand and provide information about the metal-ligand interaction.
In an IR spectrum, the absorption of infrared radiation corresponds to transitions between vibrational energy levels of the molecule. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. figshare.com In Raman spectroscopy, the inelastic scattering of monochromatic light is measured, and a vibrational mode is Raman active if it causes a change in the polarizability of the molecule. figshare.com
While specific IR and Raman data for the parent Cyclopentadienylindium(I) are not extensively detailed in readily available literature, characterization data for substituted derivatives such as (tertiary-butyl)cyclopentadienylindium(I) (In(C5H4CMe3)) confirm the use of IR spectroscopy in identifying key functional groups. rsc.org The spectra of such organometallic compounds typically exhibit characteristic bands for the C-H and C-C vibrations of the cyclopentadienyl ring.
Table 7.1: Typical Vibrational Modes for Cyclopentadienyl Ligands
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the cyclopentadienyl ring. |
| C=C stretching | 1650 - 1400 | Stretching of the carbon-carbon double bonds within the ring. |
| C-H in-plane bending | 1250 - 1000 | Bending of the C-H bonds within the plane of the ring. |
| C-H out-of-plane bending | 900 - 675 | Bending of the C-H bonds out of the plane of the ring. |
| Metal-Ring skeletal modes | < 500 | Vibrations involving the indium atom and the cyclopentadienyl ring as a whole. |
Note: The exact positions of these bands can shift based on the metal center, the presence of substituents on the ring, and the solid-state packing effects.
Analysis of the vibrational spectra of a series of (η⁵-cyclopentadienyl)metal complexes has allowed for the establishment of a general vibrational fingerprint for the M-(η⁵-C₅H₅) unit. figshare.com The intraring modes show a common pattern with minor variations in frequency and intensity, while Raman spectroscopy is particularly effective for assigning the skeletal metal-ring modes. figshare.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for analyzing the ligand environment in organometallic compounds like Cyclopentadienylindium(I). rsc.orgrsc.org ¹H and ¹³C NMR provide detailed information about the structure and symmetry of the cyclopentadienyl ligand and can indicate the nature of its bonding to the indium atom.
In ¹H NMR spectroscopy, the chemical shift of the protons on the cyclopentadienyl ring is indicative of their electronic environment. For a pentahapto (η⁵) coordinated Cp ligand, all five protons are typically chemically equivalent due to rapid rotation of the ring on the NMR timescale, resulting in a single sharp resonance. The position of this singlet can be influenced by the metal center and any substituents. For instance, in the substituted derivative (tertiary-butyl)cyclopentadienylindium(I), ¹H NMR data has been used for its characterization. rsc.org
¹³C NMR spectroscopy provides information about the carbon atoms of the cyclopentadienyl ring. Similar to ¹H NMR, a single resonance is expected for the five equivalent carbon atoms of an η⁵-Cp ligand. The chemical shift of this signal provides insight into the carbon environment and the metal-ring bonding.
Table 7.2: Expected NMR Characteristics for η⁵-Cyclopentadienylindium(I)
| Nucleus | Expected Number of Signals | Expected Multiplicity | Typical Chemical Shift Range (ppm) |
| ¹H | 1 | Singlet | 5.0 - 6.5 |
| ¹³C | 1 | Singlet | 90 - 110 |
The absence of complex splitting patterns in both ¹H and ¹³C NMR spectra is a strong indicator of the highly symmetric nature of the cyclopentadienyl ligand's interaction with the indium atom in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of Cyclopentadienylindium(I) and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.orgwikipedia.orguni-saarland.de
In a typical electron ionization mass spectrometry (EI-MS) experiment, the gaseous molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•). This molecular ion can then undergo fragmentation into smaller charged species. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum.
For Cyclopentadienylindium(I) (C₅H₅In), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (approximately 180 amu, considering the most abundant isotopes ¹¹⁵In, ¹²C, and ¹H). The observation of this molecular ion confirms the identity of the compound.
The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for organometallic compounds is the loss of ligands. In the case of CpIn, the primary fragmentation would likely involve the cleavage of the bond between the indium atom and the cyclopentadienyl ring. This would result in the observation of a peak corresponding to the indium cation (In⁺) at m/z ≈ 115 and potentially a peak for the cyclopentadienyl cation (C₅H₅⁺) at m/z = 65. The relative intensities of these fragment ions can provide information about the strength of the metal-ligand bond.
For the substituted derivative In(C₅H₄CMe₃), the primary ions detected in its mass spectrum were the molecular ion and the In⁺ ion, suggesting that a key fragmentation pathway is the loss of the entire cyclopentadienyl ligand.
Table 7.3: Expected Primary Ions in the Mass Spectrum of Cyclopentadienylindium(I)
| Ion | Formula | Approximate m/z | Significance |
| Molecular Ion | [C₅H₅In]⁺• | 180 | Confirms the molecular weight of the compound. |
| Indium Ion | [In]⁺ | 115 | Indicates cleavage of the In-Cp bond. |
| Cyclopentadienyl Ion | [C₅H₅]⁺ | 65 | Indicates cleavage of the In-Cp bond where the charge is retained by the ligand. |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
The solid-state structure of Cyclopentadienylindium(I) has been shown to be polymeric, consisting of zigzag chains of alternating indium atoms and cyclopentadienyl units. wikipedia.org In this structure, two indium atoms interact with the opposite faces of each C₅H₅⁻ ring, and each indium atom interacts with two rings. wikipedia.org This arrangement contrasts with the monomeric half-sandwich structure observed in the gas phase.
The crystal structure of the substituted derivative, (tertiary-butyl)cyclopentadienylindium(I), also consists of infinite zigzag chains with no significant interactions between adjacent chains. acs.org
Table 7.4: Crystallographic Data for (tertiary-butyl)cyclopentadienylindium(I)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.139(1) |
| b (Å) | 9.765(6) |
| c (Å) | 15.543(3) |
| β (°) | 92.87(1) |
| Z (formula units per cell) | 4 |
| Calculated Density (g/cm³) | 1.68 |
Data for In(C₅H₄CMe₃) from a single-crystal X-ray structural study. acs.org
Electron Diffraction for Gas-Phase Molecular Geometry
Electron diffraction is a primary technique for determining the molecular structure of compounds in the gas phase. dtic.mil This method is particularly valuable for species like Cyclopentadienylindium(I) that have different structures in the solid and gaseous states.
Gas-phase electron diffraction studies have unambiguously established that monomeric Cyclopentadienylindium(I) possesses a half-sandwich structure. dtic.mil In this arrangement, the indium atom is located on the five-fold symmetry axis of the planar cyclopentadienyl ring. This structure confirms the η⁵-coordination of the cyclopentadienyl ligand to the indium(I) center in the gas phase.
Table 7.5: Selected Gas-Phase Structural Parameters for Cyclopentadienylindium(I) Derivatives
| Parameter | Compound | Value |
| In-C bond distance (Å) | In(C₅Me₅) | 2.595 (average) |
| In-centroid distance (Å) | In(C₅Me₅) | 2.302 |
Data obtained from electron diffraction studies of the pentamethylcyclopentadienyl derivative. dtic.mil
The bonding in the gaseous monomer involves the interaction of the cyclopentadienyl anion's aromatic π-electrons with the 5s and 5p atomic orbitals of the indium atom. wikipedia.org
Photoelectron Spectroscopy for Electronic Energy Levels
Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing direct insight into its electronic structure and the energies of its molecular orbitals. libretexts.orgkhanacademy.orgpinchaschemsite.comkhanacademy.orglibretexts.org For Cyclopentadienylindium(I), He(I) photoelectron spectroscopy has been used to probe the valence electronic energy levels of the gaseous monomer.
In a PES experiment, a sample is irradiated with monochromatic photons, causing the ejection of electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy (ionization energy) of the electrons can be determined. libretexts.orgkhanacademy.org The resulting spectrum consists of bands that correspond to the ionization of electrons from different molecular orbitals.
The He(I) photoelectron spectrum of gaseous CpIn provides experimental evidence for the molecular orbital energy levels. Bonding studies have shown that the aromatic ring electrons of the cyclopentadienyl anion interact with the indium 5s and 5p atomic orbitals, and a dominant feature of the electronic structure is the lone pair of electrons on the indium atom. wikipedia.org
In Situ Characterization Techniques in Deposition Processes (QCM, QMS, FTIR, XPS)
Cyclopentadienylindium(I) is a precursor for the deposition of indium-containing thin films, such as indium oxide (In₂O₃), via techniques like Atomic Layer Deposition (ALD). acs.orgnorthwestern.edu In situ characterization methods are vital for understanding the reaction mechanisms and growth characteristics during these deposition processes. acs.orgnorthwestern.eduresearchgate.netresearchgate.netugent.be
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass measurement technique that can monitor the deposition of thin films in real-time. northwestern.edu During the ALD of In₂O₃ using CpIn, in situ QCM measurements can track the mass gain during each precursor pulse, providing information on the growth rate per cycle and the self-limiting nature of the surface reactions. northwestern.edu
Quadrupole Mass Spectrometry (QMS): QMS is used to analyze the gaseous species present in the deposition chamber. acs.org By monitoring the reactor exhaust during ALD, in situ QMS can identify the reaction byproducts of both the CpIn and the oxidant half-reactions. acs.orgnorthwestern.edu This information is crucial for elucidating the surface chemistry. For example, in the ALD of In₂O₃ from CpIn and ozone, QMS helps to determine that a majority of the cyclopentadienyl ligands are lost during the InCp exposure. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR can be used to probe the chemical bonds of species on the substrate surface during the deposition process. researchgate.net This allows for the direct observation of the adsorption of precursors and the removal of ligands, providing a detailed picture of the surface reactions in each ALD cycle.
X-ray Photoelectron Spectroscopy (XPS): While often used for ex situ analysis, in situ or quasi-in situ XPS can provide information on the elemental composition and chemical states of the growing film at various stages of the deposition process. This is particularly useful for studying the nucleation and initial growth of the film on a substrate.
Future Research Directions and Emerging Trends in Cyclopentadienylindium I Chemistry
Development of Novel Synthetic Strategies and Modified Ligands
Future research is actively pursuing more efficient, scalable, and versatile synthetic routes to Cyclopentadienylindium(I) and its derivatives. While the metathetical reaction of indium(I) chloride with cyclopentadienyllithium (B8815766) remains a standard method, there is a drive to develop alternative pathways that may offer milder conditions or access to a broader range of functionalized analogues. wikipedia.org
A significant trend is the design and synthesis of CpIn complexes with modified cyclopentadienyl (B1206354) ligands. The introduction of various substituents onto the Cp ring allows for the fine-tuning of the electronic and steric properties of the resulting complex. This can influence its solubility, volatility, and reactivity. Research into sterically demanding ligands, for example, is exploring how bulky substituents can stabilize monomeric forms of CpIn and influence its coordination chemistry. The synthesis of derivatives with silyl- and alkyl-substituted cyclopentadienyl ligands has already demonstrated the impact of ligand modification on the solid-state structure of these compounds.
| Ligand Modification | Synthetic Approach | Potential Advantages |
| Alkyl/Aryl Substitution | Reaction of substituted cyclopentadienides with In(I) halides | Enhanced solubility, modified steric and electronic properties |
| Silyl Substitution | Use of silyl-substituted cyclopentadienyl lithium reagents | Increased volatility for precursor applications, altered solid-state packing |
| Functional Pendants | Incorporation of donor arms (e.g., amino, phosphino) | Potential for intramolecular stabilization, new reactivity patterns |
The development of chiral cyclopentadienyl ligands is another promising avenue, with potential applications in asymmetric catalysis. While this area is more established for transition metals, its exploration in main group chemistry, including indium(I), is an emerging field of interest.
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involving CpIn is crucial for controlling its reactivity and expanding its synthetic utility. Future research will increasingly rely on a combination of experimental techniques and computational studies to map out reaction pathways and identify transient intermediates.
Key areas of investigation include the mechanisms of oxidative addition and insertion reactions. For instance, CpIn is known to react with various electrophiles, leading to indium(III) species. The nature of the intermediates in these processes, which may involve single electron transfer or concerted pathways, is a subject of ongoing study. The disproportionation and comproportionation reactions involving indium(I), indium(0), and indium(III) species are also fundamental to its chemistry and require further elucidation. researchgate.net
The bonding of the cyclopentadienyl ligand to the indium center is known to be flexible, capable of shifting from a pentahapto (η⁵) to a monohapto (η¹) coordination mode, particularly upon the formation of adducts with Lewis acids. wikipedia.org Investigating the dynamics of this "ring slippage" in different chemical environments is a key research focus.
Recent studies have highlighted the nucleophilic character of CpIn, particularly its ability to participate in carbon-carbon bond-forming reactions in aqueous media. acs.org Elucidating the mechanism of these reactions, including the nature of the organoindium species in water, will be vital for developing their full synthetic potential. The identification of reaction intermediates, which are transient, high-energy, and highly reactive molecules, is central to understanding these complex chemical processes.
Expansion of Applications in Advanced Materials Synthesis
One of the most promising areas for the future application of CpIn is in the synthesis of advanced materials. Its volatility and reactivity make it an excellent precursor for the deposition of indium-containing thin films via techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).
There is a growing demand for transparent conducting oxides (TCOs), such as indium tin oxide (ITO), for applications in flat-panel displays, solar cells, and other optoelectronic devices. wikipedia.org Research is focused on optimizing ALD and MOCVD processes using CpIn and related compounds to produce high-quality, conformal In₂O₃ and doped-In₂O₃ films at lower temperatures. americanelements.com The ability to conformally coat high-aspect-ratio nanostructures is a significant advantage of using CpIn in ALD.
Furthermore, CpIn is being explored as a precursor for the synthesis of ternary and quaternary semiconductor materials, such as copper indium disulfide (CuInS₂) and copper indium gallium selenide (B1212193) (CIGS), which are important materials for photovoltaic applications. wikipedia.org Developing new precursor chemistries based on functionalized CpIn derivatives could offer better control over film stoichiometry and morphology.
| Material | Deposition Technique | Precursor System | Application |
| Indium Oxide (In₂O₃) | ALD, MOCVD | Cyclopentadienylindium(I) | Transparent conducting oxides, gas sensors |
| Copper Indium Disulfide (CuInS₂) | MOCVD | Indium/sulfur-containing precursors | Photovoltaics |
| Copper Indium Selenide (CuInSe₂) | Solution Processing | Indium selenide precursors | Photovoltaics |
Deeper Theoretical Understanding of Relativistic Effects and Bonding in Heavy Main Group Organometallics
As a heavy main group element, indium's chemistry is influenced by relativistic effects, which alter the energies and spatial distribution of its valence orbitals. wikipedia.org A deeper theoretical understanding of these effects is essential for accurately predicting the structure, bonding, and reactivity of CpIn and related compounds.
Future research will employ sophisticated computational methods, such as Density Functional Theory (DFT) incorporating relativistic corrections, to model the electronic structure of these molecules. Bonding studies have shown that the aromatic electrons of the cyclopentadienyl anion interact with the 5s and 5p atomic orbitals of indium, with the lone pair on the indium atom being a dominant feature. wikipedia.org Theoretical calculations can provide a more quantitative picture of these interactions and explain the observed structural parameters.
A key area of interest is the nature of the weak interactions that can exist between indium atoms in the solid state. The degree of intermolecular interaction appears to be influenced by the substituents on the cyclopentadienyl ring. Theoretical models can help to elucidate the nature of these interactions and guide the design of new ligands that can control the supramolecular assembly of these compounds. Ab initio calculations on substituted cyclopentadienylindium(I) compounds have already been used to better understand the bonding interactions responsible for experimental observations.
Exploration of New Catalytic Cycles and Transformations
While the catalytic applications of CpIn are still in their infancy, this is an area with significant potential for growth. The unique reactivity of the In(I) center, which can act as both a nucleophile and a Lewis acid, suggests that it could be harnessed in novel catalytic cycles.
Research is beginning to explore the use of indium compounds as catalysts in a variety of organic transformations. americanelements.com For example, indium-catalyzed reactions are being developed for processes such as amide allylation. americanelements.com Although many of these systems utilize indium(III) species, the ability of CpIn to undergo oxidative addition to form In(III) intermediates suggests that it could serve as a precatalyst in such cycles.
Future work will likely focus on designing catalytic reactions that take advantage of the specific properties of CpIn. This could include transformations where the cyclopentadienyl ligand acts as more than just a spectator, potentially participating in the reaction mechanism. The ability of CpIn to promote carbon-carbon bond formation in aqueous media also opens up possibilities for developing environmentally benign catalytic processes. acs.org While cyclopentadienyl complexes of transition metals have a well-established role in catalysis, the exploration of main group analogues like CpIn is an emerging frontier. nih.gov The development of new catalytic cycles involving CpIn will depend on a detailed understanding of its fundamental reaction chemistry, including the identification of key intermediates and transition states.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing high-purity Cyclopentadienylindium(I), and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Cyclopentadienylindium(I) is typically synthesized via metathesis reactions between indium(I) precursors (e.g., InCl) and cyclopentadienyl ligands (e.g., NaC₅H₅) in anhydrous, oxygen-free solvents like tetrahydrofuran (THF) under inert atmospheres . Yield optimization requires precise stoichiometric control, while purity is validated via elemental analysis and spectroscopic techniques (e.g., ¹H NMR, FT-IR). Temperature modulation (e.g., −78°C to room temperature) impacts ligand coordination efficiency, necessitating kinetic studies for reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of Cyclopentadienylindium(I)?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies ligand proton environments, while X-ray diffraction (XRD) resolves the solid-state structure, confirming the η⁵-coordination of the cyclopentadienyl ligand . Infrared (IR) spectroscopy detects In-C vibrational modes (~400–500 cm⁻¹). Cross-validation with elemental analysis (C/H/In ratios) ensures compositional accuracy .
Q. What safety protocols are essential for handling Cyclopentadienylindium(I) in laboratory settings?
- Methodological Answer : Due to its air- and moisture-sensitive nature, Cyclopentadienylindium(I) must be stored in inert gas (e.g., argon)-purged Swagelok® cylinders. Glovebox or Schlenk-line techniques are mandatory for manipulation. Waste disposal requires adherence to hazardous material regulations, avoiding aqueous drainage .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations elucidate the electronic structure and bonding dynamics of Cyclopentadienylindium(I) to predict its reactivity in organometallic reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP basis sets) model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and bond dissociation energies. Comparative analysis with experimental UV-Vis or X-ray photoelectron spectroscopy (XPS) data validates computational predictions. This approach identifies reactive sites for ligand substitution or catalytic applications .
Q. What experimental strategies can resolve contradictions in reported thermal stability profiles of Cyclopentadienylindium(I) across different solvent systems?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. Ar) quantifies decomposition thresholds. Solvent effects are tested via differential scanning calorimetry (DSC) in polar (DMF) vs. non-polar (toluene) media. Replication studies with standardized protocols (e.g., heating rates, sample purity ≥99%) reduce variability, while statistical tools (e.g., ANOVA) assess significance of observed discrepancies .
Q. How does ligand functionalization (e.g., methyl-substituted cyclopentadienyl) alter the catalytic efficacy of Cyclopentadienylindium(I) derivatives in C–H bond activation reactions?
- Methodological Answer : Synthesize derivatives via substituent-introducing routes (e.g., MeCpIn) and evaluate catalytic performance in model reactions (e.g., alkane dehydrogenation). Kinetic profiling (rate constants, turnover frequencies) and mechanistic probes (isotopic labeling, radical traps) differentiate electronic vs. steric influences. Cross-comparison with computational ligand parameterization (Tolman electronic parameters) refines structure-activity relationships .
Q. What role does Cyclopentadienylindium(I) play in atomic layer deposition (ALD) processes for indium-containing thin films, and how can deposition parameters be optimized for uniform morphology?
- Methodological Answer : Cyclopentadienylindium(I) serves as a precursor in ALD due to its volatile, self-limiting surface reactions. In situ quartz crystal microbalance (QCM) and X-ray reflectivity (XRR) monitor film growth rates and roughness. Parameter optimization involves pulse/purge time adjustments (e.g., 0.1–1 s pulses at 150–300°C) and co-reactant selection (e.g., H₂O vs. O₃) to minimize carbon contamination .
Methodological Frameworks for Research Design
- PICO Framework : For stability studies: P opulation (Cyclopentadienylindium(I)), I ntervention (thermal stress), C omparison (ambient vs. controlled atmosphere), O utcome (decomposition temperature) .
- FINER Criteria : Ensure questions are F easible (resource-appropriate), I nteresting (knowledge-gap addressing), N ovel (understudied applications), E thical (safe handling), R elevant (materials science advancements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
